2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes both isoquinoline and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with isoquinoline and pyrimidine rings. Some examples are:
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 2,3-Dihydroquinazolin-4(1H)-one These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O/c20-15-13-6-3-7-14(13)17-16(18-15)19-9-8-11-4-1-2-5-12(11)10-19/h1-2,4-5H,3,6-10H2,(H,17,18,20) |
InChI Key |
PCVKCLONLDZDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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